

# Spectral Data Analysis of 1-(4-Bromo-3-methylphenyl)ethanone: A Technical Guide

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## Compound of Interest

Compound Name:	1-(4-Bromo-3-methylphenyl)ethanone
Cat. No.:	B1330683

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This technical guide provides a comprehensive overview of the spectral data for the organic compound **1-(4-Bromo-3-methylphenyl)ethanone**, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This document details the experimental protocols for acquiring this data and presents it in a clear, tabular format for ease of comparison and interpretation.

## Chemical Structure and Properties

- IUPAC Name: **1-(4-bromo-3-methylphenyl)ethanone**[\[1\]](#)[\[2\]](#)
- CAS Number: 37074-40-1[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)
- Chemical Formula: C<sub>9</sub>H<sub>9</sub>BrO[\[2\]](#)[\[4\]](#)[\[7\]](#)
- Molecular Weight: 213.07 g/mol [\[4\]](#)[\[7\]](#)
- SMILES: CC1=C(C=CC(=C1)C(=O)C)Br

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules in solution. Both <sup>1</sup>H and <sup>13</sup>C NMR provide detailed information about the carbon-

hydrogen framework of a molecule.

## <sup>1</sup>H NMR Spectral Data

Table 1: <sup>1</sup>H NMR Data for **1-(4-Bromo-3-methylphenyl)ethanone**

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
~7.8	d	1H	Ar-H
~7.6	dd	1H	Ar-H
~7.4	d	1H	Ar-H
2.55	s	3H	-C(O)CH <sub>3</sub>
2.45	s	3H	Ar-CH <sub>3</sub>

Note: Predicted chemical shifts and multiplicities are based on the analysis of similar compounds and standard NMR principles. The exact values may vary depending on the solvent and experimental conditions.

## <sup>13</sup>C NMR Spectral Data

Table 2: <sup>13</sup>C NMR Data for **1-(4-Bromo-3-methylphenyl)ethanone**

Chemical Shift ( $\delta$ ) ppm	Assignment
~197	C=O
~138	Ar-C
~136	Ar-C
~132	Ar-CH
~130	Ar-CH
~128	Ar-CH
~125	Ar-C
~29	-C(O)CH <sub>3</sub>
~23	Ar-CH <sub>3</sub>

Note: Predicted chemical shifts are based on the analysis of similar compounds and standard NMR principles. The exact values may vary depending on the solvent and experimental conditions.

## Experimental Protocol: NMR Spectroscopy

A general protocol for obtaining NMR spectra of an organic compound like **1-(4-Bromo-3-methylphenyl)ethanone** is as follows:

- Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>). The choice of solvent is critical to avoid interference from solvent protons in the <sup>1</sup>H NMR spectrum.
- Internal Standard: Add a small amount of a reference standard, typically tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0 ppm.
- NMR Tube: Transfer the solution to a clean, dry NMR tube.
- Data Acquisition: Place the NMR tube in the spectrometer. The instrument's magnetic field is applied, and the sample is irradiated with radiofrequency pulses. The resulting free induction decay (FID) signal is detected and then Fourier transformed by a computer to generate the

NMR spectrum. For  $^{13}\text{C}$  NMR, a larger number of scans is typically required due to the low natural abundance of the  $^{13}\text{C}$  isotope.

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

## IR Spectral Data

Table 3: IR Absorption Bands for **1-(4-Bromo-3-methylphenyl)ethanone**

Wavenumber ( $\text{cm}^{-1}$ )	Intensity	Assignment
~3000-2850	Medium	C-H stretch (aromatic and aliphatic)
~1685	Strong	C=O stretch (aryl ketone)
~1600-1450	Medium-Strong	C=C stretch (aromatic ring)
~1250	Strong	C-C(=O)-C stretch and bending
~800-600	Strong	C-Br stretch

Note: Predicted absorption bands are based on characteristic frequencies for the functional groups present in the molecule.

## Experimental Protocol: FT-IR Spectroscopy

A common method for obtaining an IR spectrum of a solid sample is using an Attenuated Total Reflectance (ATR) accessory:

- **Background Spectrum:** A background spectrum of the clean ATR crystal is recorded to account for any atmospheric or instrumental absorptions.
- **Sample Application:** A small amount of the solid sample is placed directly onto the ATR crystal.

- Pressure Application: A pressure arm is applied to ensure good contact between the sample and the crystal.
- Data Acquisition: The sample is scanned with infrared radiation, and the resulting spectrum of absorbance or transmittance versus wavenumber is generated.
- Cleaning: The crystal is thoroughly cleaned with an appropriate solvent (e.g., isopropanol or acetone) after the measurement.

## Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.

## Mass Spectral Data

Table 4: Mass Spectrometry Data for **1-(4-Bromo-3-methylphenyl)ethanone**

m/z	Relative Intensity (%)	Assignment
212/214	High	[M] <sup>+</sup> and [M+2] <sup>+</sup> (due to <sup>79</sup> Br and <sup>81</sup> Br isotopes)
197/199	High	[M - CH <sub>3</sub> ] <sup>+</sup>
155/157	Medium	[M - C(O)CH <sub>3</sub> ] <sup>+</sup>
118	Medium	[C <sub>8</sub> H <sub>7</sub> O] <sup>+</sup>
43	High (Base Peak)	[CH <sub>3</sub> CO] <sup>+</sup>

Note: The predicted fragmentation pattern is based on the structure of the molecule. The presence of bromine is indicated by the characteristic M/M+2 isotopic pattern with approximately equal intensities.

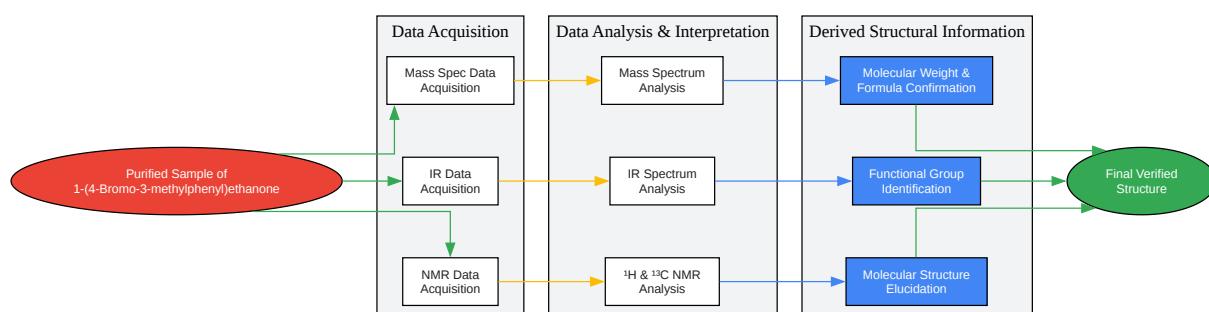
## Experimental Protocol: Mass Spectrometry

A general procedure for analyzing a solid organic compound using a mass spectrometer with an electron ionization (EI) source is as follows:

- Sample Introduction: A small amount of the sample is introduced into the instrument, often via a direct insertion probe. The sample is then vaporized by heating in a high vacuum.
- Ionization: The gaseous molecules are bombarded with a high-energy electron beam, which ejects an electron from the molecule to form a molecular ion ( $M^+$ ). This process can also cause the molecular ion to fragment.
- Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio ( $m/z$ ).
- Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of each ion versus its  $m/z$  value.

## Workflow for Spectral Data Acquisition and Analysis

The following diagram illustrates the logical workflow for the acquisition and analysis of spectral data for an organic compound.



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Caption: Workflow for spectral data acquisition and structural elucidation.

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